4-Chloro-6-methyl-2-(pentan-3-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-methyl-2-(pentan-3-yl)pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of a chlorine atom at position 4, a methyl group at position 6, and a pentan-3-yl group at position 2. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methyl-2-(pentan-3-yl)pyrimidine can be achieved through several methods. One common approach involves the reaction of 2,4-dichloro-6-methylpyrimidine with an appropriate alkylating agent, such as pentan-3-yl bromide, in the presence of a base like potassium carbonate. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The choice of solvents, catalysts, and purification methods is crucial to ensure the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-methyl-2-(pentan-3-yl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 4 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide or thiourea in solvents like ethanol or DMF.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or DMF.
Major Products Formed
Substitution Reactions: Products with various functional groups replacing the chlorine atom.
Coupling Reactions: Biaryl or heteroaryl compounds with extended conjugation.
Scientific Research Applications
4-Chloro-6-methyl-2-(pentan-3-yl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-6-methyl-2-(pentan-3-yl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine and alkyl groups can influence its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-methylpyrimidine: Similar structure but with an additional chlorine atom at position 2.
2-Amino-4-chloro-6-methylpyrimidine: Contains an amino group at position 2 instead of the pentan-3-yl group.
Uniqueness
4-Chloro-6-methyl-2-(pentan-3-yl)pyrimidine is unique due to the presence of the pentan-3-yl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other pyrimidine derivatives and can lead to different applications and properties.
Properties
Molecular Formula |
C10H15ClN2 |
---|---|
Molecular Weight |
198.69 g/mol |
IUPAC Name |
4-chloro-6-methyl-2-pentan-3-ylpyrimidine |
InChI |
InChI=1S/C10H15ClN2/c1-4-8(5-2)10-12-7(3)6-9(11)13-10/h6,8H,4-5H2,1-3H3 |
InChI Key |
LQRULCNDFDZOAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C1=NC(=CC(=N1)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.